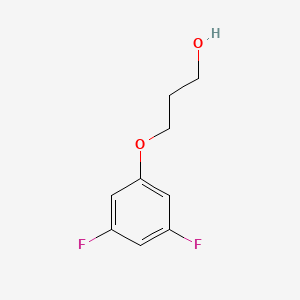

3-(3,5-Difluorophenoxy)propan-1-ol

Description

3-(3,5-Difluorophenoxy)propan-1-ol is a fluorinated propanol derivative characterized by a phenoxy group substituted with two fluorine atoms at the 3 and 5 positions. This compound is structurally related to lignin model systems used to study oxidative degradation, where the 3,5-difluorophenoxy group serves as a marker for phenolic liberation during reactions with active oxygen species (AOS) .

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

3-(3,5-difluorophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H10F2O2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6,12H,1-3H2 |

InChI Key |

AULVOHICIMPVNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, synthesis methods, and applications of 3-(3,5-Difluorophenoxy)propan-1-ol and related compounds:

Key Comparative Insights

Electron-Withdrawing vs. Electron-Donating Groups

- The 3,5-bis(trifluoromethyl)phenyl group in ’s compound introduces strong electron-withdrawing effects, enhancing resistance to oxidation compared to the 3,5-difluorophenoxy group, which facilitates oxidative cleavage under alkaline conditions .

- Pyridinyl derivatives () leverage aromatic nitrogen for hydrogen bonding, enhancing biological activity (e.g., antioxidant efficacy) compared to purely hydrocarbon-based substituents .

Preparation Methods

Nucleophilic Substitution of 3,5-Difluorophenol with Epichlorohydrin or Halopropanols

One common laboratory and industrial approach is the reaction of 3,5-difluorophenol with epichlorohydrin or 3-chloropropanol derivatives under basic conditions to form the ether linkage:

- Reactants: 3,5-Difluorophenol + epichlorohydrin or 3-chloropropanol

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Polar aprotic solvents such as acetone or acetonitrile

- Temperature: Ambient to 50 °C

- Reaction Time: Several hours (4–12 h)

- Workup: Extraction, washing, and concentration under reduced pressure

This method yields 3-(3,5-Difluorophenoxy)propan-1-ol with high efficiency and is amenable to scale-up without requiring cryogenic conditions.

Michael Addition and Hydrolysis Route

An alternative route involves a Michael addition of 3,5-difluorophenol to acrylonitrile to form 3-(3,5-difluorophenoxy)propionitrile, followed by hydrolysis to the corresponding propionic acid and subsequent reduction or cyclization:

- Step 1: Michael addition of 3,5-difluorophenol and acrylonitrile (yield ~35%)

- Step 2: Hydrolysis of nitrile to 3-(3,5-difluorophenoxy)propionic acid using concentrated hydrochloric acid (yield ~76%)

- Step 3: Further conversion (e.g., reduction or cyclization) to target alcohol or chromanone derivatives

However, this method has drawbacks such as low overall yield, need for harsh acidic hydrolysis, and requirement of low temperature (-65 °C) cooling steps, making it less practical for industrial production.

Catalytic Hydrogenation of 3,5-Difluorobenzaldehyde Derivatives

Another synthetic approach involves the reduction of 3,5-difluorobenzaldehyde or related intermediates:

- Starting Material: 3,5-Difluorobenzaldehyde

- Reducing Agent: Sodium borohydride (NaBH4) in methanol for lab-scale synthesis

- Industrial Alternative: Catalytic hydrogenation using palladium catalysts under hydrogen atmosphere

- Conditions: Room temperature or mild heating

- Purification: Recrystallization or distillation

This method is straightforward and provides good yields of 3-(3,5-difluorophenyl)propan-1-ol, a closely related compound, and can be adapted for the phenoxy derivative with appropriate modifications.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield (%) | Industrial Suitability | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3,5-Difluorophenol + epichlorohydrin | Base, acetone, 25–50 °C | >90 | High | No cryogenic step, scalable, simple purification |

| Michael addition + hydrolysis | 3,5-Difluorophenol + acrylonitrile | Acid hydrolysis, -65 °C cooling | ~35 (step 1), 76 (step 2) | Low | Low yield, complex, not suitable for mass production |

| Catalytic hydrogenation | 3,5-Difluorobenzaldehyde + H2 | Pd catalyst, room temp | High | Moderate | Requires catalyst, suitable for related compounds |

Notes on Purification and Industrial Considerations

- The nucleophilic substitution method avoids the need for column chromatography, which is impractical at scale.

- Cooling to -65 °C in the Michael addition route limits industrial applicability due to energy and equipment costs.

- Catalytic hydrogenation requires handling of hydrogen gas and catalyst recovery but offers high selectivity and yield.

- Purification typically involves recrystallization or solvent extraction to remove unreacted starting materials and by-products.

- Stability under storage is enhanced by keeping the compound in amber vials at 2–8 °C to prevent oxidation and moisture uptake.

Summary of Research Findings

- The most industrially viable preparation of 3-(3,5-Difluorophenoxy)propan-1-ol is via nucleophilic substitution of 3,5-difluorophenol with epichlorohydrin or halopropanols under basic conditions, yielding >90% product without cryogenic steps.

- Alternative routes such as Michael addition and hydrolysis are less efficient and require harsh conditions, limiting scalability.

- Catalytic hydrogenation routes are promising for related compounds and may be adapted for this compound with further optimization.

- Purification and storage protocols are critical for maintaining compound integrity and suitability for pharmaceutical applications.

Q & A

Q. How do solvent polarity and catalyst choice influence regioselectivity in substitution reactions?

- Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while protic solvents (ethanol) may promote elimination. Catalytic KI enhances leaving-group displacement in alkylation reactions. For regioselective fluorination, use Pd-catalyzed C-H activation with Selectfluor® .

Tables for Key Data

Table 1: Oxidation Reaction Optimization

| Oxidizing Agent | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 80°C | 75% | |

| CrO₃ | Acetone | 25°C | 68% | |

| KHSO₅/2-IBA | CH₃CN/H₂O | 50°C | 79% |

Table 2: Comparative Bioactivity of Derivatives

| Derivative | Target Enzyme | IC₅₀ (µM) | logP |

|---|---|---|---|

| Propan-1-ol (Parent) | MAO-B | 120 | 1.2 |

| Propan-1-amine | MAO-B | 45 | 2.0 |

| Propanoic Acid | COX-2 | 220 | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.